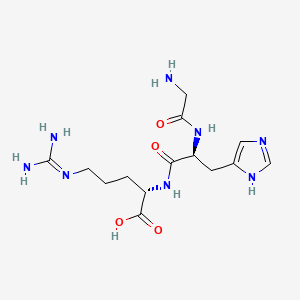
Glycyl-histidyl-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-histidyl-arginine is a tripeptide composed of the amino acids glycine, histidine, and arginine. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is naturally occurring in human plasma and has been found to play a role in various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-histidyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycyl-histidyl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions are less common but can involve the arginine residue.
Substitution: Substitution reactions can occur at the amino groups of the peptide, often involving reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Acylated or sulfonylated derivatives of the peptide.
科学的研究の応用
Glycyl-histidyl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products due to its skin-regenerative properties.
作用機序
Glycyl-histidyl-arginine exerts its effects through various molecular mechanisms:
Molecular Targets: It can bind to metal ions like copper, forming complexes that are biologically active.
Pathways Involved: The peptide influences pathways related to collagen synthesis, antioxidant defense, and cellular repair processes. It modulates gene expression and protein synthesis, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Glycyl-histidyl-lysine: Another tripeptide with similar biological activities, often studied for its wound healing and anti-aging properties.
Glycyl-glycine: A simpler dipeptide used in various biochemical studies.
Glycyl-alanine: Another dipeptide with distinct properties and applications.
Uniqueness
Glycyl-histidyl-arginine is unique due to its specific amino acid composition, which allows it to interact with metal ions and modulate biological processes effectively. Its combination of glycine, histidine, and arginine provides a distinct set of chemical and biological properties that are not found in other similar peptides.
特性
CAS番号 |
82224-83-7 |
|---|---|
分子式 |
C14H24N8O4 |
分子量 |
368.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1 |
InChIキー |
TVDHVLGFJSHPAX-UWVGGRQHSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
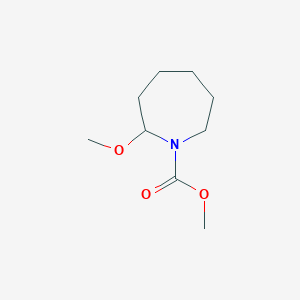
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
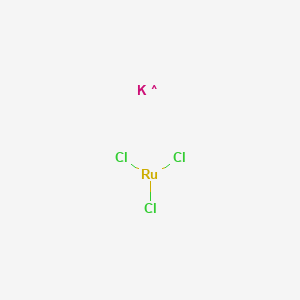
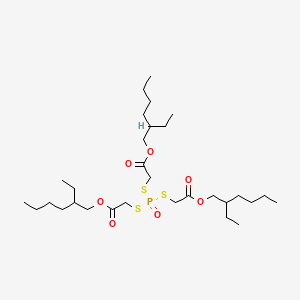
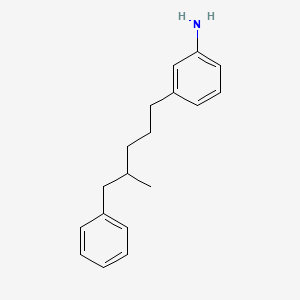
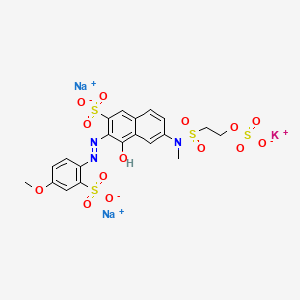
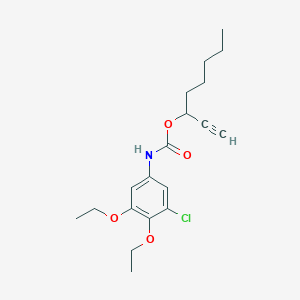
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

